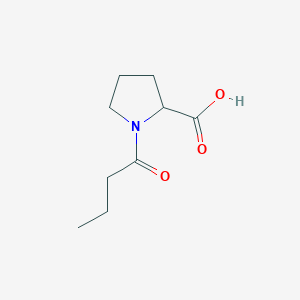

1-Butanoylpyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Butanoylpyrrolidine-2-carboxylic acid, also known as 1-butyrolactone, is a versatile chemical compound that has been used in a variety of scientific and industrial applications. It is a four-carbon lactone with a molecular formula of C5H9NO2 and a molecular weight of 107.13 g/mol. 1-butyrolactone is a colorless, volatile, and flammable liquid that is soluble in water and other organic solvents. It has a pungent odor and is highly reactive, making it a useful reagent in organic synthesis. 1-butyrolactone is also a valuable intermediate in the production of a variety of organic compounds.

科学的研究の応用

Asymmetric Synthesis in Antibacterial Agents

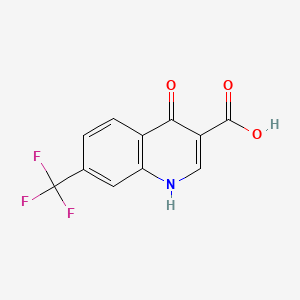

1-Butanoylpyrrolidine-2-carboxylic acid plays a significant role in the asymmetric synthesis of certain antibacterial agents. For instance, the compound 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, a potent quinolonecarboxylic acid class antibacterial agent, benefits from the asymmetric synthesis process. The S-(+) enantiomer of this compound demonstrates enhanced activity against aerobic and anaerobic bacteria compared to its R-(-) enantiomer, indicating the practical significance of such asymmetric synthesis in clinical applications (Rosen et al., 1988).

Synthesis of Pyrrolidine Derivatives with Antimicrobial Activity

The synthesis of pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, has been successfully achieved using microwave-assisted synthesis methods. These derivatives show promise in antimicrobial applications. Notably, 1-acetyl-2-benzylpyrrolidine-2-carboxamide is identified as a potent product in this context (Sreekanth & Jha, 2020).

Development of Antitumor Agents

This compound derivatives have been explored for their potential in antitumor applications. For instance, a series of 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids demonstrated moderate cytotoxic activity. Specific modifications in these compounds, such as the inclusion of a 2-thiazolyl group and aminopyrrolidine derivatives, have shown to enhance their antitumor efficacy (Tomita et al., 2002).

Chemiluminescence Derivatization in HPLC

In high-performance liquid chromatography (HPLC), compounds like N-(3-aminopropyl)pyrrolidine have been used as derivatization reagents for carboxylic acids. This facilitates the detection and analysis of carboxylic acids, such as free fatty acids and ibuprofen, via electrogenerated chemiluminescence, highlighting the utility of pyrrolidine derivatives in analytical chemistry (Morita & Konishi, 2002).

Safety and Hazards

The safety information for “1-Butanoylpyrrolidine-2-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

生化学分析

Biochemical Properties

1-Butanoylpyrrolidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in amino acid metabolism, such as aminoacyl-tRNA synthetases, which play a crucial role in protein synthesis. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in amino acid transport and metabolism, thereby altering the cellular metabolic flux and overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it may inhibit the activity of certain aminoacyl-tRNA synthetases, leading to a decrease in protein synthesis. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance certain biochemical pathways, while at high doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with disruptions in amino acid metabolism and protein synthesis, leading to cellular stress and potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminoacyl-tRNA synthetases and other cofactors that facilitate the incorporation of amino acids into proteins. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target cells. The distribution of this compound can affect its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in protein synthesis and energy metabolism .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 1-Butanoylpyrrolidine-2-carboxylic acid can be achieved through a multi-step process involving the protection of the amine group, selective acylation, and deprotection of the amine group.", "Starting Materials": [ "Pyrrolidine", "Butanoyl chloride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Step 1: Protection of the amine group by reaction of pyrrolidine with diethyl ether and hydrochloric acid to form pyrrolidine hydrochloride", "Step 2: Selective acylation of the protected amine group by reaction of pyrrolidine hydrochloride with butanoyl chloride in the presence of sodium bicarbonate to form N-(butanoyl)pyrrolidine", "Step 3: Deprotection of the amine group by reaction of N-(butanoyl)pyrrolidine with sodium hydroxide in methanol to form 1-Butanoylpyrrolidine-2-carboxylic acid" ] } | |

CAS番号 |

23500-13-2 |

分子式 |

C9H15NO3 |

分子量 |

185.22 g/mol |

IUPAC名 |

(2S)-1-butanoylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO3/c1-2-4-8(11)10-6-3-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)/t7-/m0/s1 |

InChIキー |

PNRXXKVCHJXHPZ-ZETCQYMHSA-N |

異性体SMILES |

CCCC(=O)N1CCC[C@H]1C(=O)O |

SMILES |

CCCC(=O)N1CCCC1C(=O)O |

正規SMILES |

CCCC(=O)N1CCCC1C(=O)O |

その他のCAS番号 |

23500-13-2 |

配列 |

P |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。